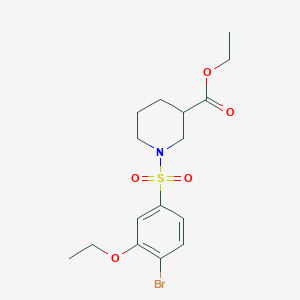

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO5S and its molecular weight is 420.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

Activité Biologique

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H22BrNO5S |

| Molecular Weight | 420.3 g/mol |

| CAS Number | 868213-58-5 |

The compound features a piperidine ring substituted with a sulfonyl group, an ethoxy group, and a bromine atom, contributing to its unique reactivity and biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways and signal transduction.

- Receptor Modulation : The compound may modulate receptor activity through binding interactions, influencing cellular responses and signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is critical for developing new antibiotics.

- Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. This compound may possess similar properties, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In vitro Studies : A study conducted on various cancer cell lines demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. This compound was included in a broader screening of sulfonamide derivatives, showing promising results against specific cancer types.

- Enzyme Inhibition Assays : In assays targeting protein tyrosine phosphatases (PTPs), compounds similar to this compound were found to inhibit PTP1B with submicromolar potency. This suggests potential applications in managing diabetes and obesity through modulation of insulin signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Bromo-3-methoxybenzenesulfonyl)-piperidine | Methoxy instead of ethoxy | Anticancer activity noted |

| 1-(4-Chloro-3-ethoxybenzenesulfonyl)-piperidine | Chlorine substitution | Enhanced antimicrobial properties |

| Ethyl 1-(4-bromo-3-methylbenzenesulfonyl)-piperidine | Methyl substitution | Moderate enzyme inhibition |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is primarily explored for its potential pharmacological properties. The sulfonamide group is known for its antibacterial activity, which can be leveraged to develop new antimicrobial agents. Preliminary studies suggest that this compound could be tested against various bacterial strains, contributing to the search for novel antibiotics.

Antimicrobial Activity

The sulfonamide functionality of the compound is indicative of its potential as an antimicrobial agent. Research into similar compounds has demonstrated efficacy against a range of bacterial infections. The specific structure of this compound may enhance its activity by improving solubility or bioavailability compared to traditional sulfonamides.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. Researchers can utilize this compound to create derivatives that may possess enhanced biological activities or novel properties.

Material Science

Given its structural characteristics, this compound could also find applications in material science, particularly in developing polymers or coatings with specific functional properties. The incorporation of sulfonamide groups into polymer matrices can impart desirable characteristics such as increased thermal stability or improved mechanical properties.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may follow suit.

Case Study 2: Synthesis of Novel Derivatives

In a synthetic chemistry context, researchers have explored modifications to the piperidine ring and the aromatic substituents of this compound. These modifications aimed to enhance biological activity and selectivity towards specific targets, demonstrating the compound's utility as a precursor for drug development .

Propriétés

IUPAC Name |

ethyl 1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO5S/c1-3-22-15-10-13(7-8-14(15)17)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKBPNOBCPQJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.